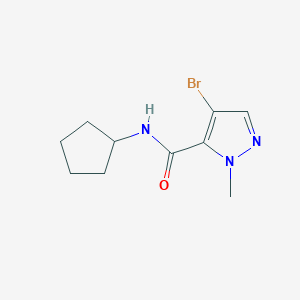
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and the urinary bladder. Activation of β3-adrenergic receptors leads to increased lipolysis, glucose uptake, and thermogenesis in adipose tissue. Additionally, activation of β3-adrenergic receptors in the urinary bladder leads to relaxation of the detrusor muscle, making it a potential treatment for urinary incontinence.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipose tissue, leading to improved glucose metabolism. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cardiac function by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a highly selective β3-adrenergic receptor agonist, making it a useful tool for studying the function of β3-adrenergic receptors. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity and good bioavailability, making it suitable for in vivo experiments. However, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term experiments. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to explore its potential as a treatment for type 2 diabetes, cardiovascular diseases, and urinary incontinence in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. Furthermore, the development of novel β3-adrenergic receptor agonists with improved pharmacokinetic properties may lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide as a white solid with a purity of over 99%. This method has been optimized to ensure reproducibility and scalability for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a beneficial effect on insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a protective effect on the heart, making it a potential treatment for cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopentyl-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBXWJZDPHDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)
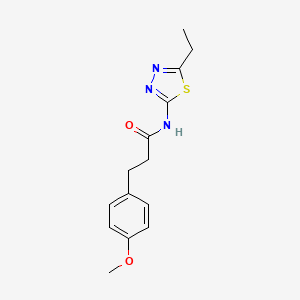
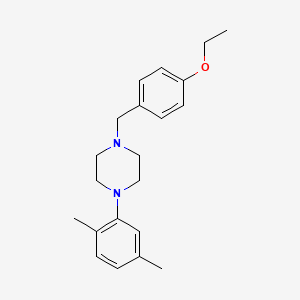
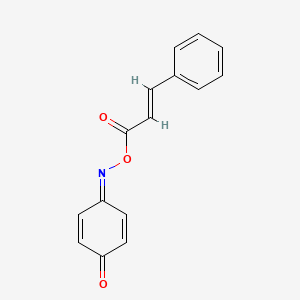
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)
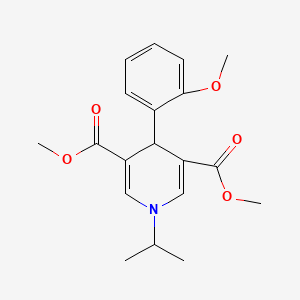
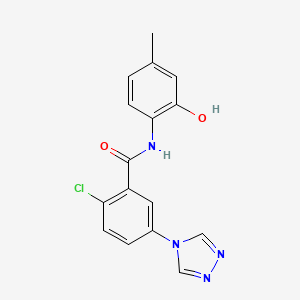
![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
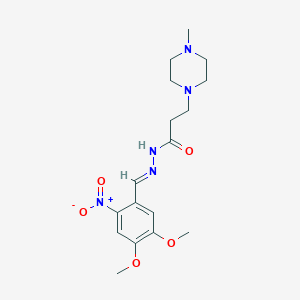
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)